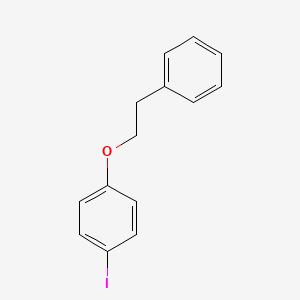

1-Iodo-4-(2-phenylethoxy)benzene

Description

Significance of Iodine-Substituted Aromatic Systems in Contemporary Organic Chemistry

The presence of an iodine atom on an aromatic ring, as seen in 1-Iodo-4-(2-phenylethoxy)benzene, is of paramount importance in modern organic synthesis. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, rendering aryl iodides highly reactive towards a variety of transformations. This reactivity is particularly exploited in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Ullmann couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org The iodine substituent can also act as a heavy atom, a property that can be useful in X-ray crystallography for phase determination.

Overview of Aromatic Ether Functionalities in Complex Molecular Architectures

Aromatic ether linkages are prevalent in a vast number of biologically active compounds and functional materials. The ether oxygen, with its lone pairs of electrons, can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. researchgate.net Furthermore, the ether bond introduces a degree of conformational freedom, allowing the molecule to adopt specific spatial arrangements. The electronic nature of the aromatic ether can also influence the reactivity of the aromatic ring and other functional groups within the molecule. researchgate.net

Research Landscape and Emerging Trends for Aryl Iodide and Ether Hybrid Compounds

The development of new synthetic methodologies and the quest for novel molecules with unique properties continue to drive research into aryl iodide and ether hybrid compounds. A significant trend is the use of these compounds as versatile building blocks in the synthesis of complex natural products and pharmaceutical agents. nih.gov Researchers are also exploring their application in materials science, for example, in the creation of novel polymers and liquid crystals. The ability to precisely tune the electronic and steric properties of these molecules by modifying the substitution pattern on the aromatic rings makes them highly attractive for a wide range of applications.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, reactivity, and potential applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃IO | PubChem |

| Molecular Weight | 324.16 g/mol | bldpharm.com |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Insoluble in water; soluble in organic solvents | General knowledge |

| CAS Number | 1044065-94-2 | bldpharm.com |

Detailed Research Findings

While specific research exclusively focused on this compound is limited, studies on analogous compounds provide significant insights into its potential reactivity and applications.

Synthesis and Reactivity

The synthesis of this compound can be envisioned through several established synthetic routes. A common approach would be the Williamson ether synthesis, reacting 4-iodophenol (B32979) with a 2-phenylethyl halide. Another viable method is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol. bldpharm.commdpi.com

The reactivity of this compound is dominated by the aryl iodide moiety. It is expected to be an excellent substrate for a variety of cross-coupling reactions.

| Reaction Type | Potential Coupling Partner | Catalyst System | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acids/esters | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | Biaryl or styrenyl derivatives |

| Sonogashira Coupling | Terminal alkynes | Palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst | Aryl-substituted alkynes |

| Ullmann Coupling | Amines, phenols, or thiols | Copper catalyst | N-aryl, O-aryl, or S-aryl products |

| Heck Reaction | Alkenes | Palladium catalyst and a base | Arylated alkenes |

For instance, the Sonogashira coupling of a similar compound, 1-iodo-4-(phenylethynyl)benzene, has been utilized in the synthesis of building blocks for organic field-effect transistors, highlighting the utility of such iodinated aromatic compounds in materials science. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-(2-phenylethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKVNUGAJHOWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Iodo 4 2 Phenylethoxy Benzene and Analogous Structures

Strategies for Aromatic Iodination

The introduction of an iodine atom onto an aromatic ring is a fundamental transformation in organic synthesis. For precursors to 1-iodo-4-(2-phenylethoxy)benzene, where the benzene (B151609) ring is already substituted at the 4-position, several methods can be employed.

Electrophilic Iodination Approaches for the 4-Substituted Benzene Ring of Precursors to this compound

Electrophilic iodination is a direct method for introducing an iodine atom onto an activated aromatic ring. In the context of synthesizing this compound, this would typically involve the iodination of a precursor like 2-phenoxyethanol. The phenoxy group is an activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the ethoxy linkage, iodination is expected to occur at the ortho position. However, achieving selectivity for the desired 4-iodo isomer via this route on the final ether is not feasible. Instead, electrophilic iodination is more strategically applied to a precursor like phenol (B47542), followed by etherification.

Common reagents for electrophilic iodination include molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent, such as nitric acid or hydrogen peroxide, generates a more potent electrophilic iodine species. For instance, the use of molecular iodine with iodic acid (HIO₃) is a known method for the triiodination of 3,5-disubstituted phenols. google.comgoogle.com While not directly applicable to the mono-iodination at the 4-position, it highlights the principle of using an oxidizing agent to enhance the electrophilicity of iodine. Another approach involves using iodine monochloride (ICl), which is a more polarized and thus more reactive electrophile than I₂. google.com

The choice of solvent and reaction conditions can significantly influence the outcome of electrophilic iodination. Protic solvents are often used in these reactions. google.com For the iodination of phenols, the pH of the medium can also play a crucial role in determining the product distribution. dtu.dk

A summary of common electrophilic iodination conditions is presented in the table below.

| Reagent System | Substrate Type | Typical Conditions | Reference |

| I₂ / HIO₃ | Phenols | Protic solvent | google.comgoogle.com |

| ICl | Phenols | Aqueous medium, pH 6-7 | google.com |

| I₂ / H₂O₂ | Phenols | Methanol, H₂SO₄, heat | google.com |

| I₂ / NaNO₂ | Alkenes | Acidic media | mdpi.com |

Sandmeyer-Type Reactions for Aromatic Carbon-Iodine Bond Formation

The Sandmeyer reaction provides an indirect but highly effective method for introducing an iodine atom onto an aromatic ring. organic-chemistry.org This two-step process begins with the diazotization of an aromatic amine, followed by the displacement of the diazonium group with an iodide ion. To synthesize this compound via this route, a suitable precursor would be 4-(2-phenylethoxy)aniline.

The diazotization step is typically carried out by treating the aromatic amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of potassium iodide (KI) to afford the corresponding aryl iodide. nih.gov A key advantage of the Sandmeyer reaction is its ability to introduce iodine at a specific position on the aromatic ring, dictated by the position of the initial amino group. This method avoids the regioselectivity issues that can arise with direct electrophilic substitution on activated rings.

Recent advancements in Sandmeyer-type reactions have focused on improving efficiency and using milder conditions. organic-chemistry.orgnih.gov

Direct C-H Iodination Methods

Direct C-H iodination represents a more atom-economical approach to forming carbon-iodine bonds, as it avoids the need for pre-functionalized substrates like anilines. While still an area of active research, several methods for the direct iodination of C(sp²)–H bonds have been developed. These methods often employ a transition metal catalyst to facilitate the C-H activation step. For instance, palladium-catalyzed C-H functionalization has been explored for various transformations.

Another strategy involves radical-based C-H halogenation. researchgate.net While often focused on C(sp³)–H bonds, the principles can be extended to aromatic systems under specific conditions. These methods typically involve the generation of a halogen radical that can abstract a hydrogen atom from the aromatic ring, followed by trapping of the resulting aryl radical. However, controlling regioselectivity in such reactions can be challenging.

Construction of the Phenylethoxy Ether Linkage

The formation of the ether bond is the second critical step in the synthesis of this compound. This can be achieved either before or after the iodination of the aromatic ring.

Etherification Reactions for the Formation of the 2-Phenylethoxy Moiety

The Williamson ether synthesis is a classic and widely used method for preparing ethers. youtube.combyjus.comkhanacademy.orglibretexts.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing this compound, this could involve the reaction of 4-iodophenol (B32979) with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the phenol to form the more nucleophilic phenoxide ion. byjus.comlibretexts.org

The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF). byjus.com The Williamson ether synthesis is generally efficient for primary alkyl halides, as is the case with 2-phenylethyl halides.

A summary of typical Williamson ether synthesis conditions is provided below.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary alkyl halide | NaH, K₂CO₃ | Acetonitrile, DMF | 50-100 | 1-8 | 50-95 | byjus.com |

Approaches for Aryl Alkyl Ether Synthesis

Beyond the Williamson synthesis, other methods for forming aryl alkyl ethers exist. The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol. acs.orgacs.orgwikipedia.orgresearchgate.netnih.gov This method can be particularly useful when the Williamson synthesis is not effective, for example, with sterically hindered alcohols. acs.orgacs.org The traditional Ullmann condensation requires high temperatures (often above 200 °C) and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.org For the synthesis of this compound, this could involve the reaction of 4-iodophenol with 2-phenylethanol (B73330) in the presence of a copper catalyst.

Another approach is the Mitsunobu reaction, which allows for the etherification of a phenol with an alcohol under mild, neutral conditions using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). However, the Ullmann condensation is often considered an alternative when the Mitsunobu reaction is limited. acs.orgacs.orgnih.gov

Convergent and Divergent Synthetic Pathways to this compound

The construction of the target molecule can be envisioned from two primary perspectives: the stepwise modification of a simpler starting material (sequential or divergent) or the joining of two complex, pre-functionalized fragments (convergent).

Sequential strategies involve the stepwise introduction of the required functional groups onto a basic molecular scaffold. This approach can be divergent, allowing for the synthesis of various analogs from a common intermediate.

One common sequential pathway begins with the etherification of a phenol, followed by iodination of the activated aromatic ring. For instance, 4-phenoxyphenol (B1666991) can be etherified with a phenylethyl halide, and the resulting diaryl ether can then be subjected to electrophilic iodination. A more direct route involves the synthesis of the precursor, 4-(2-phenylethoxy)benzene, followed by iodination. The ether linkage is typically formed first, as the resulting alkoxy group is a powerful ortho-, para-director, facilitating regioselective iodination at the desired position.

Electrophilic iodination of such activated ether precursors can be achieved using various reagent systems under mild conditions. organic-chemistry.org Common iodinating agents include N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). organic-chemistry.org The reaction's efficiency is often enhanced by a catalyst. For example, disulfide catalysts can activate DIH, while gold(I) or iron(III) complexes are known to activate NIS for the efficient iodination of electron-rich arenes. organic-chemistry.org

An alternative sequential route involves starting with an already iodinated precursor, such as 4-iodophenol. The phenylethoxy side chain is then introduced in a subsequent step. This can be achieved through a Williamson ether synthesis, where 4-iodophenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group (e.g., bromide or tosylate) from a 2-phenylethyl electrophile. Another method for this transformation is the Mitsunobu reaction, which couples an alcohol (2-phenylethanol) directly with the phenol using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). escholarship.org

Convergent strategies focus on joining two principal fragments: the iodinated aromatic core and the aliphatic side chain. This assembly is most effectively achieved through cross-coupling reactions that form the central C-O ether bond.

The most prominent methods for this transformation are transition-metal-catalyzed C-O coupling reactions. These reactions directly link an aryl halide with an alcohol, providing a powerful and modular approach to diaryl and alkyl aryl ethers.

Ullmann Condensation: A classic and widely used method is the copper-catalyzed Ullmann condensation. mdpi.com This reaction typically involves coupling an aryl iodide (e.g., 1,4-diiodobenzene (B128391) or 4-iodo-bromobenzene) with an alcohol (2-phenylethanol) in the presence of a copper catalyst and a base. Modern iterations of the Ullmann reaction employ ligands to solubilize the copper catalyst and facilitate the reaction under milder conditions. mdpi.comresearchgate.net Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) have been shown to significantly accelerate these couplings, allowing them to proceed at lower temperatures with high efficiency. mdpi.comresearchgate.net

Palladium-Catalyzed Buchwald-Hartwig Amination: A complementary and often more versatile approach is the palladium-catalyzed Buchwald-Hartwig C-O coupling. This reaction platform uses a palladium catalyst, typically in combination with a specialized phosphine ligand, to couple aryl halides or triflates with alcohols. rsc.orgnih.gov The synthesis of this compound can be achieved by coupling 4-iodophenol with a 2-phenylethyl halide (or vice-versa) using a catalyst system such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a ligand like Xantphos. nih.gov These reactions are prized for their broad substrate scope and functional group tolerance.

Catalytic Systems in the Synthesis of Iodinated Aromatic Ethers

The synthesis of this compound and related iodinated aromatic ethers relies heavily on catalytic systems that can efficiently form either the C-O ether bond or the C-I bond. Palladium and copper are the workhorses in this field, but other transition metals also offer unique catalytic activities.

Palladium catalysis is a cornerstone of modern organic synthesis and offers robust methods for constructing both the ether linkage and for introducing the iodine atom.

C-O Bond Formation: The Buchwald-Hartwig C-O coupling reaction is a premier method for synthesizing aromatic ethers from aryl halides and alcohols. rsc.orgnih.gov These reactions typically employ a Pd(0) or Pd(II) precursor and a bulky, electron-rich phosphine ligand. The choice of ligand is critical for reaction efficiency and generality.

Aromatic Iodination: Palladium catalysts can also direct the iodination of aromatic C-H bonds. researchgate.net While less common for simple ethers, this method is powerful for substrates containing a directing group. For instance, palladium-catalyzed ortho-selective C-H iodination of N-(8-quinolinyl)benzamides demonstrates the capacity of palladium to facilitate regioselective iodination under specific conditions. researchgate.net

Below is a table summarizing representative palladium-catalyzed systems for reactions relevant to the synthesis of iodinated aromatic ethers.

| Reaction Type | Catalyst / Ligand | Substrates | Conditions | Notes |

| C-O Coupling | Pd₂(dba)₃ / Xantphos | Aryl Halide + Alcohol | Base (e.g., Cs₂CO₃), Toluene (B28343), Heat | A standard system for Buchwald-Hartwig etherification. nih.gov |

| C-O Coupling | Pd(PPh₃)₄ | Phenol + Allenylic Carbonate | Et₂O, Room Temperature | Demonstrates C-O bond formation under mild conditions. rsc.org |

| C-H Iodination | Pd(OAc)₂ | N-Aryl Amides + I₂ | Heat, Base-free | Achieves ortho-selective iodination directed by a coordinating group. researchgate.net |

| Cross-Coupling | Pd(PPh₃)₂Cl₂ | 2-Iodo-alkenes + Alkynes | Room Temperature | Highlights the reactivity of organo-iodides in Pd-catalyzed reactions. nih.gov |

Copper-mediated reactions are historically significant and remain highly relevant for the synthesis of aromatic ethers and for introducing iodine.

Ullmann C-O Coupling: The copper-catalyzed Ullmann reaction is the classic method for forming aryl ether bonds from aryl halides and alcohols. mdpi.com Modern protocols often use Cu(I) salts, such as CuI, in combination with ligands that enhance catalytic activity and allow for milder reaction temperatures (80-140 °C) compared to traditional conditions. mdpi.comresearchgate.net

Sequential Iodination/Coupling: Copper catalysts are also employed in sequential one-pot reactions where an initial C-H iodination is followed by a copper-mediated cross-coupling. rsc.orgnih.govnih.gov This strategy streamlines the synthesis by avoiding the isolation of the aryl iodide intermediate.

The table below details common copper-based catalytic systems.

| Reaction Type | Catalyst / Ligand | Substrates | Conditions | Notes |

| Ullmann C-O Coupling | CuI / 1,10-Phenanthroline | Aryl Iodide + Alcohol | Base (e.g., K₂CO₃), Heat | A classic ligand that accelerates the coupling. mdpi.com |

| Ullmann C-O Coupling | CuCl / TMHD | Aryl Iodide + Phenol | Cs₂CO₃, NMP, Heat | TMHD is an effective ligand for difficult couplings. researchgate.net |

| Ullmann C-O Coupling | CuI / N,N-dimethylglycine | Aryl Halide + Phenol | K₂CO₃, Dioxane, Heat | An inexpensive and effective amino acid ligand. mdpi.com |

| Sequential Iodination/Cyanation | CuI / DMEDA | Aryl Halide + K¹¹CN | DMSO, Heat | Demonstrates copper's role in coupling in-situ generated aryl halides. rsc.org |

While palladium and copper dominate the field, other transition metals have been developed as effective catalysts for specific transformations, particularly for the iodination of aromatic rings.

Gold-Catalyzed Iodination: Gold(I) catalysts, such as AuCl₃ or other Au(I) complexes, have emerged as highly efficient promoters for the electrophilic iodination of electron-rich arenes using NIS. organic-chemistry.orggoogle.com These reactions proceed under very mild conditions and offer excellent regioselectivity.

Iron-Catalyzed Iodination: Inexpensive and environmentally benign iron salts can also catalyze aromatic iodination. Iron(III) triflimide, generated in situ, has been shown to activate NIS for the efficient iodination of a wide range of arenes under mild conditions. organic-chemistry.org

Rhodium and Ruthenium Catalysis: For C-H activation strategies, rhodium and ruthenium complexes have been reported to catalyze C-H iodination, further broadening the toolkit for synthesizing iodinated aromatic compounds. researchgate.net

These alternative catalytic systems provide valuable options, often with different reactivity profiles and milder conditions compared to more traditional methods.

Optimization of Synthetic Reaction Conditions and Yield

Achieving high yields in the synthesis of aryl ethers like this compound hinges on the meticulous control of reaction parameters. The reaction generally involves the coupling of a phenoxide (derived from 4-iodophenol) with a phenethyl halide. Both classical and modern catalytic approaches offer pathways to this molecule, with optimization being key to their efficiency.

The choice of solvent and the reaction temperature are paramount as they dictate reaction rates, solubility of reagents, and the nucleophilicity of the reacting species. numberanalytics.com

Polar aprotic solvents are highly favored for Williamson ether synthesis and related reactions because they effectively solvate the cation of the base while leaving the alkoxide or phenoxide nucleophile relatively free, thus enhancing its reactivity. numberanalytics.com Commonly employed solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dioxane. numberanalytics.comrhhz.net In a direct synthetic analog, the preparation of 1-Iodo-2-(1-phenylethoxy)benzene was successfully carried out in DMF at a temperature of 100 °C for 16 hours. soton.ac.uk

For copper-catalyzed Ullmann-type reactions, which couple an aryl iodide with an alcohol or phenol, solvents like DMF and dioxane are also effective. rhhz.netjsynthchem.com Optimization studies for such couplings have identified temperatures between 101 °C and 120 °C as optimal for achieving high yields. rhhz.netjsynthchem.com For instance, in a copper-catalyzed system, switching the solvent from toluene to DMF or dioxane can significantly increase the product yield. The temperature is also critical; while higher temperatures can increase the reaction rate, they may also promote side reactions. numberanalytics.com A one-pot synthesis of diaryl ethers from diaryliodoniums proceeded efficiently at 130 °C in DMF. rsc.org

The following table summarizes the effects of different solvents and bases on the yield of ether synthesis reactions, based on findings from model studies.

Interactive Table 1: Influence of Solvent and Base on Ether Synthesis Yield Data compiled from studies on Williamson and Ullmann-type ether syntheses.

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| NaH | DMF | Not Specified | 85 | numberanalytics.com |

| KOtBu | DMSO | Not Specified | 90 | numberanalytics.com |

| K₃PO₄ | Dioxane | 101 | Good to Excellent | rhhz.net |

| K₂CO₃ | DMF | 100 | Not Specified | soton.ac.uk |

| Et₃N | DMF | 120 | >95 (for model) | jsynthchem.com |

| Cs₂CO₃ | Toluene | 110 | 98 (for model) | researchgate.net |

The selection of reagents and their relative amounts is fundamental to optimizing the synthesis. The primary reactants are an aryl iodide, such as 4-iodophenol, and an alkylating agent, typically (2-bromoethyl)benzene (B7723623) or a related phenethyl halide.

Base Selection: A crucial reagent is the base, which deprotonates the phenol to generate the more nucleophilic phenoxide. The strength and type of base can significantly impact the reaction's success.

Strong Bases: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are highly effective. numberanalytics.com

Carbonate Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are also widely used, particularly in metal-catalyzed reactions or under phase-transfer conditions. rhhz.netsoton.ac.ukpnu.ac.ir Cs₂CO₃ is often noted for its high efficacy, which is attributed to the high solubility of its salts in organic solvents and the "cesium effect."

Stoichiometry: The molar ratios of the reactants are fine-tuned to maximize conversion. It is common practice to use a slight excess of one of the reactants, often the less expensive or more readily available one, to drive the reaction to completion. In copper-catalyzed couplings of phenols with aryl iodides, using a slight excess (e.g., 1.5 equivalents) of the phenol and two equivalents of the base (like K₃PO₄) relative to the aryl iodide is a common strategy. rhhz.net

Catalysts: For challenging ether syntheses or to enable milder reaction conditions, catalysts may be employed.

Phase-Transfer Catalysts: In systems with limited solubility, a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) can be used alongside a base like K₂CO₃ to facilitate the reaction between the aqueous/solid phase of the base and the organic phase of the reactants. pnu.ac.ir

Copper Catalysts: Ullmann-type reactions utilize copper (I) salts, such as CuI or CuCl, often in conjunction with a ligand, to catalyze the C-O bond formation between the aryl iodide and the alcohol/phenol. rhhz.netjsynthchem.comrsc.org

The following table illustrates the impact of different bases on the yield of a model ether synthesis reaction in DMSO.

Interactive Table 2: Optimization of Base for Benzyl (B1604629) Ethyl Ether Synthesis in DMSO Reaction: Benzyl alcohol (1.5 mmol) with ethyl iodide (1.2 mmol) in DMSO at 50°C with TBAI (1 mmol) and Base (1 mmol).

| Base | Yield (%) | Reference |

| K₂CO₃ | 95 | pnu.ac.ir |

| Cs₂CO₃ | 92 | pnu.ac.ir |

| Na₂CO₃ | 85 | pnu.ac.ir |

| NaOH | 80 | pnu.ac.ir |

| KOH | 75 | pnu.ac.ir |

After the reaction is complete, a standard workup procedure is typically performed. This usually involves quenching the reaction, often with water, followed by extraction of the crude product into an organic solvent such as ethyl acetate (B1210297), dichloromethane, or diethyl ether. rhhz.netsoton.ac.ukrsc.org The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield the crude product. rsc.orgsemanticscholar.org

Due to the potential for side products and unreacted starting materials, the crude this compound requires further purification. The most common and effective method for this is flash column chromatography. semanticscholar.org

Stationary Phase: Silica (B1680970) gel is the standard stationary phase used for this type of purification. amazonaws.com

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of non-polar and slightly polar solvents is typically used. For compounds of similar polarity, such as 1-iodo-4-(2-phenylethyl)benzene, a mobile phase consisting of a hexane/ethyl acetate mixture is recommended. Other common eluent systems include petroleum ether/ethyl acetate, with the ratio adjusted to achieve optimal separation (e.g., starting with a low polarity mixture like 20:1 and gradually increasing the polarity). rsc.orgamazonaws.com

The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. rsc.org

Reaction Pathways and Mechanistic Studies of 1 Iodo 4 2 Phenylethoxy Benzene

Reactivity of the Aromatic Carbon-Iodine Bond

The carbon-iodine (C-I) bond in 1-Iodo-4-(2-phenylethoxy)benzene is the most reactive site for many chemical transformations due to its relatively low bond dissociation energy compared to other carbon-halogen bonds. This reactivity allows for a range of reactions, including nucleophilic substitutions, cross-coupling reactions, and radical processes.

Nucleophilic Substitution Reactions at the Iodinated Position

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging. These reactions typically require strong nucleophiles and often proceed through an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group. libretexts.orgnih.govmasterorganicchemistry.com In the absence of such activating groups, as is the case for this compound, the reaction conditions required are typically harsh.

The generally accepted mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the aromatic ring. The subsequent departure of the iodide leaving group restores the aromaticity of the ring. For aryl halides lacking electron-withdrawing groups, an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate may occur under the influence of a very strong base. libretexts.org

Studies on various halo- and nitro-substituted benzenes have shown that the efficiency of nucleophilic aromatic ipso-substitution is influenced by steric effects and resonance stabilization. researchgate.net For iodoarenes, the reaction with nucleophiles can be more favorable compared to their chloro- and fluoro-analogs due to the better leaving group ability of iodide. researchgate.net

Carbon-Iodine Bond Cleavage Mechanisms under Thermal Stress

The thermal decomposition of aryl iodides can lead to the homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical. This process is initiated by providing sufficient thermal energy to overcome the bond dissociation energy of the C-I bond. Systematic investigations into the thermal degradation of aryl-λ3-iodanes have shown that decomposition often occurs between 120 and 270 °C, leading to aryl radicals. beilstein-journals.org

Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety (e.g., Hiyama, Suzuki)

The aryl iodide functionality of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron species with an organohalide, catalyzed by a palladium(0) complex in the presence of a base. orgsyn.orgharvard.edumdpi.com Aryl iodides are particularly reactive substrates in Suzuki couplings due to the facile oxidative addition of the C-I bond to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. organic-chemistry.org

The general mechanism involves:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or its corresponding boronate ester) is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. organic-chemistry.org

While specific examples for this compound are not detailed in the provided results, the following table illustrates typical conditions for Suzuki coupling of analogous aryl iodides.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | >90 | orgsyn.org |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 85-95 | nih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | >90 | harvard.edu |

| Note: This table represents typical conditions for Suzuki reactions of aryl iodides and not specific data for this compound. |

Hiyama Coupling:

The Hiyama coupling is another palladium-catalyzed cross-coupling reaction that forms C-C bonds between an organohalide and an organosilicon compound. organic-chemistry.orgmdpi.com A key feature of the Hiyama coupling is the activation of the organosilane, which is typically achieved using a fluoride (B91410) source (like TBAF) or a base. organic-chemistry.org Aryl iodides are effective electrophiles in this reaction. fiu.edu

The mechanism is similar to the Suzuki coupling and involves an oxidative addition, transmetalation, and reductive elimination sequence. libretexts.orgtum.de The use of fluoride-free conditions has also been developed, expanding the reaction's compatibility with silyl-protected functional groups. tum.deresearchgate.net

Below are representative conditions for Hiyama coupling reactions involving aryl iodides.

| Catalyst | Ligand | Activator | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(OAc)₂ | CataCXium A | TBAF | Toluene | 110 | 80-95 | umich.edu |

| PdCl₂(PPh₃)₂ | - | TBAF | THF | 60 | >90 | fiu.edu |

| Pd(OAc)₂ | DABCO | NaOH | Dioxane/H₂O | 110 | >85 | organic-chemistry.org |

| Note: This table represents typical conditions for Hiyama reactions of aryl iodides and not specific data for this compound. |

Radical Reactions Involving Carbon-Iodine Fragmentation

The relatively weak C-I bond can be cleaved homolytically to generate an aryl radical under various conditions, including photolysis or in the presence of radical initiators. nist.gov These aryl radicals can then participate in a range of transformations.

One common reaction is the radical-nucleophilic aromatic substitution (SRN1), which proceeds via a chain mechanism involving an aryl radical intermediate. researchgate.net This process can be initiated by photo-induced electron transfer.

Furthermore, nickel-catalyzed cross-coupling reactions have been developed that are proposed to involve the formation of organic radicals from aryl halides. Current time information in Bangalore, IN.nist.gov In these reactions, a Ni(I) species can undergo oxidative addition with the aryl iodide to produce a Ni(II) halide and a transient aryl radical. This radical can then be trapped by another nickel species to continue the catalytic cycle. Current time information in Bangalore, IN.nist.gov Such methods allow for the coupling of aryl radicals with other radical species generated in situ. Current time information in Bangalore, IN.

Transformations Involving the Ether Linkage

The phenylethoxy group in this compound contains a stable aryl alkyl ether linkage. However, this bond can be cleaved under specific conditions.

Cleavage Reactions of the Aryl Alkyl Ether

The most common method for cleaving aryl alkyl ethers is through the use of strong acids, such as HBr or HI. libretexts.org The reaction proceeds via protonation of the ether oxygen, which makes it a better leaving group. bldpharm.com The halide anion then acts as a nucleophile, attacking the less sterically hindered carbon adjacent to the oxygen.

In the case of this compound, the cleavage would occur at the alkyl C-O bond. This is because nucleophilic attack on the sp²-hybridized aromatic carbon is disfavored. The mechanism would involve:

Protonation of the ether oxygen by the strong acid.

Nucleophilic attack by the iodide or bromide ion on the benzylic carbon of the phenylethoxy group via an SN2 or SN1-type mechanism, depending on the specific conditions and the stability of the potential carbocation.

This results in the formation of 4-iodophenol (B32979) and 1-bromo-2-phenylethane or 1-iodo-2-phenylethane. bldpharm.comlibretexts.org

Recent studies have also explored alternative methods for aryl alkyl ether cleavage, such as electrocatalytic hydrogenation over skeletal nickel cathodes and palladium-catalyzed reductive hydrolysis. tum.denih.govpnnl.gov These methods can offer different selectivities and proceed through distinct mechanistic pathways, often involving activation of the aromatic ring or direct interaction with the catalyst surface. nih.govpnnl.gov

Rearrangement Pathways of the Ether Functionality

The ether linkage in this compound is generally stable. However, under specific conditions, aryl ethers can undergo rearrangement reactions. Two classical rearrangements applicable to such structures are the Claisen and Fries rearrangements, although they require specific functionalities not present in the parent molecule.

Claisen Rearrangement: The Claisen rearrangement is a thermal, pericyclic pw.livepw.live-sigmatropic rearrangement of an allyl aryl ether to an ortho-allylphenol. libretexts.orglibretexts.orgwikipedia.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orgacs.org For this compound to undergo a classic Claisen rearrangement, the ethyl group would need to be replaced by an allyl group (e.g., in 1-((allyloxy)methyl)-4-iodobenzene). If the ortho positions are blocked, the allyl group can migrate to the para position in a subsequent Cope rearrangement. mdpi.comnih.gov

Fries Rearrangement: The Fries rearrangement transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst like AlCl₃. byjus.comchemistrylearner.comwikipedia.org This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, proceeding via an acylium carbocation intermediate that then engages in an electrophilic aromatic substitution. byjus.comwikipedia.org To make this compound susceptible to this pathway, the phenylethyl group would need to be replaced with an acyl group, forming an aryl ester like 4-iodophenyl acetate (B1210297). The reaction conditions, such as temperature and solvent polarity, can influence whether the ortho or para isomer is the major product. pw.livebyjus.com

While the native structure of this compound does not lend itself directly to these classic rearrangements, they represent potential pathways for functionalized analogues. Cleavage of the ether bond itself typically requires harsh conditions, such as treatment with strong acids like HBr or HI. masterorganicchemistry.comlibretexts.orgpressbooks.pub This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide. For an aryl alkyl ether, this cleavage invariably yields a phenol (B47542) and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to Sₙ2 attack and the formation of an aryl cation for an Sₙ1 pathway is highly unfavorable. libretexts.org

Reactivity of the Phenylethyl Moiety

The phenylethyl moiety consists of a terminal phenyl ring and a two-carbon alkyl chain, both of which have distinct reactivities.

Electrophilic Aromatic Substitutions on the Terminal Phenyl Ring

The terminal phenyl ring of the this compound molecule can undergo electrophilic aromatic substitution (EAS). The substituent already present on this ring is an ethoxy-4-iodophenoxy group (–CH₂CH₂O–Ar). This alkyl ether group as a whole acts as an activating, ortho-, para-directing group. libretexts.orglibretexts.org The activation stems from the inductive electron-donating nature of the alkyl portion and the potential for resonance donation from the ether oxygen, which enriches the electron density of the terminal phenyl ring.

The general mechanism for EAS involves a two-step process:

Attack on the electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlongdom.org This is the slow, rate-determining step.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and forming the substitution product. masterorganicchemistry.com

For the terminal phenyl ring in this compound, electrophilic attack will be directed to the ortho and para positions relative to the phenoxyethyl substituent.

| Electrophilic Aromatic Substitution Reaction | Typical Reagents | Expected Major Products on Terminal Phenyl Ring |

| Nitration | HNO₃, H₂SO₄ | 1-Iodo-4-(2-(2-nitrophenyl)ethoxy)benzene and 1-Iodo-4-(2-(4-nitrophenyl)ethoxy)benzene |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 1-Iodo-4-(2-(2-bromophenyl)ethoxy)benzene and 1-Iodo-4-(2-(4-bromophenyl)ethoxy)benzene |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Ortho- and para-alkylated derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho- and para-acylated derivatives |

| Sulfonation | SO₃, H₂SO₄ | Ortho- and para-sulfonated derivatives |

The relative yields of ortho versus para products are influenced by steric hindrance. The bulky nature of the –CH₂CH₂O(4-iodophenyl) substituent would likely favor the formation of the para-substituted product over the ortho-substituted one. libretexts.org

Modifications and Functionalization of the Alkyl Chain

The two-carbon ethylene (B1197577) bridge connecting the ether oxygen and the terminal phenyl ring is composed of saturated sp³-hybridized carbons, making it relatively unreactive compared to the aromatic rings. However, functionalization is possible, particularly at the benzylic position (the carbon adjacent to the terminal phenyl ring), which is more susceptible to radical and oxidative reactions due to the stability of the resulting benzylic radical or carbocation.

Potential modifications include:

Benzylic Oxidation: Strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇ under harsh conditions could potentially cleave the chain or oxidize the benzylic carbon. Milder, more selective reagents could introduce a hydroxyl or carbonyl group at the benzylic position.

Benzylic Halogenation: Radical halogenating agents, such as N-bromosuccinimide (NBS) with a radical initiator, could selectively introduce a bromine atom at the benzylic position. This functionalized intermediate could then be used in a variety of subsequent nucleophilic substitution or elimination reactions.

Ether Cleavage: As mentioned previously, strong acids like HI or HBr can cleave the C-O ether bond, breaking the alkyl chain away from the iodinated phenol. masterorganicchemistry.comlibretexts.org

Investigations into Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions involving this compound are not widely published. However, general principles and data from analogous systems can provide insight.

Reaction Kinetics: The rates of chemical reactions are governed by factors such as concentration, temperature, and the presence of catalysts. iitk.ac.in

Electrophilic Aromatic Substitution: The rate-determining step is the formation of the sigma complex. masterorganicchemistry.com The phenoxyethyl group is activating, meaning EAS reactions on the terminal phenyl ring will be faster than on unsubstituted benzene (B151609). libretexts.org Conversely, the iodo-substituted phenyl ring is deactivated towards EAS due to the electron-withdrawing inductive effect of iodine, making substitutions on that ring slower than on benzene. libretexts.org

Ether Cleavage: The kinetics of acid-catalyzed ether cleavage depend on the specific mechanism (Sₙ1 or Sₙ2). For a primary alkyl group attached to the ether oxygen, as in this molecule, the reaction with HBr or HI typically follows a slower Sₙ2 pathway. pressbooks.pub If the alkyl group were tertiary or benzylic, a faster Sₙ1 pathway via a stable carbocation would dominate. libretexts.org

Thermodynamics: Thermodynamic data provides information on the feasibility and energy changes of a reaction.

Ether Bond Cleavage: The cleavage of ether bonds is generally an endergonic process that requires significant energy input. Quantum mechanical calculations on model compounds in sulfuric acid have been used to determine the thermodynamics of ether cleavage, showing that the initial protonation of the ether is a key step. chemrxiv.org Studies on the acid-catalyzed cleavage of benzyl (B1604629) phenyl ether (a related structure) in aqueous solution show a Gibbs barrier of 145 kJ/mol for the dissociation of the protonated ether. acs.org

Gas Phase Ion Energetics: While not for the exact compound, the NIST Chemistry WebBook provides gas phase ion energetics data for the structurally similar 1-iodo-4-(2-phenylethyl)benzene, which lacks the ether oxygen. This data can give an approximation of the energy required to ionize the molecule.

Proposed Reaction Mechanisms for Novel Transformations of the Compound

The presence of the aryl iodide functionality makes this compound an excellent substrate for modern cross-coupling and cyclization reactions, particularly those catalyzed by transition metals like palladium.

Proposed Intramolecular Cyclization: A plausible novel transformation is a palladium-catalyzed intramolecular cyclization to form a dibenzo[b,f]oxepine ring system. This type of reaction, often a variation of the Buchwald-Hartwig amination or α-arylation, can be adapted for C-O or C-C bond formation. mdpi.com

A proposed mechanism for an intramolecular Heck-type reaction is as follows:

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively inserts into the carbon-iodine bond of the iodinated phenyl ring, forming an arylpalladium(II) intermediate. researchgate.net

Intramolecular Insertion (Carbopalladation): The arylpalladium species undergoes an intramolecular insertion reaction. The ortho-carbon of the terminal phenyl ring attacks the palladium center, displacing the iodide ligand and forming a seven-membered palladacycle.

β-Hydride Elimination: The palladium catalyst is regenerated by β-hydride elimination, which forms a double bond within the newly formed seven-membered ring, yielding a dihydronaphthalene-fused oxepine derivative. The Pd(0) catalyst is then free to re-enter the catalytic cycle.

This pathway could be tuned with different ligands and reaction conditions to favor various cyclized products. For instance, using different palladium catalysts and bases can direct the reaction towards either α-arylation or nucleophilic addition, demonstrating the ambiphilic nature of arylpalladium intermediates. ub.edu Other potential transformations include radical-initiated cyclizations, where a radical generated at one part of the molecule attacks another part, a process often seen in the biosynthesis of complex natural products like vancomycin. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Iodo 4 2 Phenylethoxy Benzene

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of 1-Iodo-4-(2-phenylethoxy)benzene and identifying any volatile impurities or decomposition products. In this method, the sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio (m/z) of the fragments. The molecular ion peak (M+) for this compound would be expected at an m/z corresponding to its molecular weight (approximately 324.16 g/mol ). The purity is determined by the relative area of the main peak in the chromatogram.

Key fragmentation patterns are predictable based on the molecule's structure. The weakest bonds, such as the C-I and C-O ether bonds, are prone to cleavage. The presence of a prominent peak at m/z 127 would be indicative of the iodine cation ([I]+), a characteristic feature for iodo-compounds. docbrown.info Other significant fragments would arise from the cleavage of the ether linkage and the phenylethoxy side chain. For instance, cleavage of the bond between the ether oxygen and the ethyl group would generate a 4-iodophenoxy radical and a phenylethyl cation ([C8H9]+, m/z 105) or vice versa, leading to a 4-iodophenoxide ion ([C6H4IO]-, m/z 219). Further fragmentation of the phenylethyl cation could produce the tropylium (B1234903) ion ([C7H7]+, m/z 91), a common fragment for compounds containing a benzyl (B1604629) moiety. libretexts.org

Analysis of the structural isomer, 1-Iodo-4-(2-phenylethyl)benzene, shows a prominent base peak at m/z 57, with other significant peaks at m/z 29 and 41, alongside the characteristic iodine ion at m/z 127. docbrown.infonist.gov While the fragmentation of this compound would differ due to the ether linkage, the stability of certain fragments, like the tropylium ion, would likely result in some common peaks.

Table 1: Predicted Key Fragments in the GC-MS Analysis of this compound

| m/z Value | Predicted Fragment Ion | Structural Origin |

| 324 | [C14H13IO]+ | Molecular Ion (M+) |

| 219 | [C6H4IO]+ | 4-Iodophenoxy cation |

| 127 | [I]+ | Iodine cation |

| 105 | [C8H9]+ | Phenylethyl cation |

| 91 | [C7H7]+ | Tropylium ion (from rearrangement of phenylethyl fragment) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For the analysis of this compound within complex matrices, such as reaction mixtures or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. ajol.info LC separates the components in the liquid phase, which is ideal for less volatile or thermally sensitive compounds. The separated analytes are then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion. acs.org

In tandem mass spectrometry (MS/MS), the molecular ion of interest (the precursor ion) is selected and subjected to collision-induced dissociation to generate a set of characteristic product ions. This process provides a high degree of selectivity and sensitivity. For this compound, the protonated molecule [M+H]+ (m/z 325.00838) or other adducts like the sodium adduct [M+Na]+ (m/z 346.99032) would be selected as precursor ions. uni.lu

The fragmentation of these precursor ions would yield structural information. For example, the cleavage of the ether bond would be a primary fragmentation pathway, allowing for confirmation of the compound's identity even in the presence of co-eluting interferences. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape, can further aid in identification. uni.lu

Table 2: Predicted LC-MS Adducts and Collision Cross-Section (CCS) Data for this compound

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]+ | 325.00838 | 157.7 |

| [M+Na]+ | 346.99032 | 157.7 |

| [M-H]- | 322.99382 | 156.5 |

| [M+NH4]+ | 342.03492 | 170.9 |

| [M+K]+ | 362.96426 | 159.9 |

| Data sourced from predicted values on PubChemLite. uni.lu |

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show a combination of absorptions characteristic of its constituent parts: a 1,4-disubstituted (para) benzene (B151609) ring, an aromatic ether, and a monosubstituted benzene ring.

Calculated IR spectra for structurally similar compounds like 2-(4-Iodo-phenoxy)-phenylamine show characteristic stretches for the C-I bond around 560 cm⁻¹ and the asymmetric C-O-C ether stretch near 1250 cm⁻¹. The aromatic C=C stretching vibrations within the benzene rings typically appear in the 1600-1450 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH2-CH2- bridge will appear just below 3000 cm⁻¹. vscht.cz The out-of-plane C-H bending vibration for the 1,4-disubstituted iodophenyl ring would be expected in the 850-800 cm⁻¹ range, providing strong evidence for this substitution pattern.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |

| 2960-2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring |

| 1270-1230 | C-O-C Asymmetric Stretch | Aryl-alkyl ether |

| 1050-1020 | C-O-C Symmetric Stretch | Aryl-alkyl ether |

| 850-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

| 770-730 and 710-690 | C-H Out-of-Plane Bend | Monosubstituted Benzene |

| ~560 | C-I Stretch | Aryl Iodide |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for generating a unique "molecular fingerprint." renishaw.com This technique involves inelastic scattering of monochromatic light, and the resulting energy shifts correspond to the vibrational modes of the molecule. Raman is especially sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the carbon skeleton of aromatic rings and the C-I bond.

Table 4: Predicted Principal Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | Aromatic C-H Stretch | Benzene Rings |

| 2960-2850 | Aliphatic C-H Stretch | Ethoxy Bridge |

| 1610-1580 | Aromatic C=C Stretch | Benzene Rings |

| ~1002 | Aromatic Ring Breathing | Benzene Rings |

| 1270-1230 | Aryl Ether C-O Stretch | 4-Iodophenoxy group |

| 500-600 | C-I Stretch | Aryl Iodide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of energy promotes electrons from a lower-energy ground state to a higher-energy excited state. For this compound, the key chromophores are the two benzene rings.

Aromatic compounds typically exhibit two main absorption bands originating from π → π* transitions. nist.gov The intense B-band (Benzenoid E2-band) for iodobenzene (B50100) appears at a longer wavelength compared to other halobenzenes, and the weaker, fine-structured C-band (Benzenoid B-band) is also observed. researchgate.netcdnsciencepub.com The presence of the phenylethoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted iodobenzene. The spectrum of iodobenzene in a non-polar solvent like cyclohexane (B81311) shows a B-band around 227 nm and a C-band around 257 nm. researchgate.netcdnsciencepub.com For this compound, these values would be expected to shift to slightly longer wavelengths due to the electron-donating character of the ether oxygen.

Table 5: Predicted UV-Vis Absorption Maxima for this compound in a Non-Polar Solvent

| Absorption Band | Typical Wavelength (λmax) for Iodobenzene | Predicted Wavelength (λmax) for Target Compound | Type of Electronic Transition |

| B-Band | ~227 nm | ~230-240 nm | π → π |

| C-Band | ~257 nm | ~260-270 nm | π → π |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a compound in its solid state. This technique can elucidate bond lengths, bond angles, and the conformation of the molecule. For this compound, X-ray analysis would provide exact values for the C-I, C-O, and C-C bond lengths and the angles within the aromatic rings and the ethoxy bridge.

Crystallographic Studies of this compound and Related Compounds

While a specific crystallographic study for this compound is not publicly available, analysis of closely related structures provides valuable insights into the expected molecular geometry and packing in the solid state.

A relevant example is the crystal structure of 1-iodo-4-(phenylethynyl)benzene . This compound shares the iodo-substituted phenyl ring with the target molecule, differing in the linker to the second phenyl ring (an ethynyl (B1212043) group versus a phenylethoxy group). The crystallographic data for this compound, available from the Crystallography Open Database (COD), reveals key structural parameters. nih.gov The crystal system and unit cell dimensions provide a foundational understanding of how such molecules arrange themselves in a crystalline lattice. nih.gov

Table 1: Crystallographic Data for 1-Iodo-4-(phenylethynyl)benzene

| Parameter | Value |

|---|---|

| Database Code | COD 7234474 |

| Formula | C₁₄H₉I |

| Space Group | P n m a |

| Cell Length a | 23.161 Å |

| Cell Length b | 9.844 Å |

| Cell Length c | 4.833 Å |

| Cell Angle α | 90.00° |

| Cell Angle β | 90.00° |

| Cell Angle γ | 90.00° |

Data sourced from PubChem CID 15852560. nih.gov

Another pertinent structure is 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene . Although it contains bromine instead of iodine and has two phenylethoxy chains, its crystal structure offers a glimpse into the conformational flexibility of the phenylethoxy group and the types of intermolecular interactions that can govern the crystal packing. mdpi.com Studies on such molecules reveal that the packing can be influenced by a combination of interactions, including arene-arene π-stacking and halogen-involved contacts. mdpi.com The analysis of these related structures underscores the importance of intermolecular forces in dictating the final solid-state architecture.

Role of Heavy Atom Effects (Iodine) in Crystallography

The presence of a heavy atom like iodine in a molecule is exceptionally advantageous for X-ray crystallography. This is due to the "heavy atom effect," which significantly facilitates the determination of the crystal structure. X-rays are scattered by the electrons of an atom, and heavier atoms with more electrons scatter X-rays more strongly. esrf.fr

This pronounced scattering has a critical impact on solving the "phase problem" in crystallography. esrf.fr While the intensities of the diffracted X-ray beams can be measured, the phase information is lost. The heavy atom's strong and characteristic scattering provides a reference point to computationally retrieve these lost phases. esrf.fr

Specifically, iodine exhibits a significant anomalous scattering effect, which is the difference in scattering intensity when the X-ray wavelength is near the absorption edge of the atom. esrf.fr This anomalous signal is a powerful tool for de novo structure solution using methods like Single-wavelength Anomalous Diffraction (SAD). esrf.fr The utility of iodide ions in solving the structures of complex biomolecules, such as membrane proteins, by simply soaking the crystals in an iodide-containing solution, highlights the power of this effect. esrf.fr Furthermore, the interactions driven by iodine, such as halogen bonding, can play a crucial role in the self-assembly and stabilization of crystal structures. nih.govresearchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to derive the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For this compound, the molecular formula is established as C₁₄H₁₃IO. uni.lu

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Iodine: ~126.90 u, Oxygen: ~15.999 u). The molecular weight of C₁₄H₁₃IO is approximately 324.16 g/mol . chemaxon.com The calculated weight percentages are essential for verifying the purity and confirming the identity of a synthesized sample of the compound. ucalgary.ca

Table 2: Theoretical Elemental Composition of this compound

Isomerism and Stereochemical Considerations of 1 Iodo 4 2 Phenylethoxy Benzene and Its Analogues

Positional Isomerism in Substituted Benzene (B151609) Derivatives

Positional isomerism arises when functional groups or other substituents can occupy different positions on a parent structure, such as a benzene ring. For disubstituted benzene derivatives like 1-Iodo-4-(2-phenylethoxy)benzene, three distinct positional isomers are possible. These isomers are designated by the prefixes ortho-, meta-, and para-. spectroscopyonline.com

The nomenclature corresponds to the relative positions of the two substituents on the benzene ring:

Ortho- (o-): The substituents are on adjacent carbon atoms (positions 1 and 2).

Meta- (m-): The substituents are separated by one carbon atom (positions 1 and 3).

Para- (p-): The substituents are on opposite sides of the ring (positions 1 and 4). spectroscopyonline.com

The subject compound, This compound , is the para isomer. Its positional isomers would be 1-Iodo-2-(2-phenylethoxy)benzene (ortho) and 1-Iodo-3-(2-phenylethoxy)benzene (meta). Each of these structural isomers possesses the same molecular formula (C₁₄H₁₃IO) and molecular weight but differs in the spatial arrangement of the iodo and phenylethoxy groups on the benzene ring. spectroscopyonline.comuni.lu This difference in structure leads to distinct physical properties and chemical reactivity for each isomer.

| Isomer Name | Substitution Pattern | Structure |

|---|---|---|

| 1-Iodo-2-(2-phenylethoxy)benzene | ortho |  |

| 1-Iodo-3-(2-phenylethoxy)benzene | meta |  |

| This compound | para |  |

Geometric Isomerism (E/Z Configuration) Analysis in Related Unsaturated Systems

Geometric isomerism, also known as cis-trans or E/Z isomerism, occurs in molecules that have restricted rotation around a bond, typically a carbon-carbon double bond. The compound this compound, with its saturated ethoxy linker, does not exhibit geometric isomerism. However, unsaturated analogues containing a carbon-carbon double bond, such as stilbene (B7821643) or cinnamic acid derivatives, can exist as geometric isomers. wikipedia.orgbeilstein-journals.org

Consider a hypothetical unsaturated analogue, 1-Iodo-4-(2-phenylvinyloxy)benzene . The presence of the C=C double bond restricts rotation, allowing for two possible spatial arrangements of the substituents attached to the double bond. The configuration is designated as E or Z based on the Cahn-Ingold-Prelog (CIP) priority rules. quora.comvedantu.com

(Z)-Isomer: The higher-priority groups on each carbon of the double bond are on the same side (Zusammen in German). quora.com

(E)-Isomer: The higher-priority groups on each carbon of the double bond are on opposite sides (Entgegen in German). quora.com

In stilbene ((E)-1,2-diphenylethene), the two phenyl groups can be on the same side (Z-stilbene) or opposite sides (E-stilbene) of the double bond. wikipedia.org Photochemical reactions can often induce isomerization between the E and Z forms. wikipedia.orgyoutube.com For an analogue like 1-Iodo-4-((E/Z)-2-phenylethenoxy)benzene, the priority would be assigned to the groups attached to each carbon of the ethenoxy linker to determine the E or Z configuration.

Chromatographic and Spectroscopic Methods for Isomer Differentiation

Distinguishing between the positional isomers of substituted benzenes is a common analytical challenge. Since isomers have the same molecular mass, techniques other than standard mass spectrometry are required. spectroscopyonline.com Chromatographic and spectroscopic methods are powerful tools for this purpose. researchgate.net

Chromatographic Methods

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is highly effective for separating positional isomers. chromforum.org The separation relies on the different polarities and interactions of the isomers with the stationary phase. For instance, ortho, meta, and para isomers often exhibit different dipole moments, which influences their retention times on polar stationary phases like silica (B1680970) gel in normal-phase chromatography. chromforum.org Specialized columns, such as those with biphenyl (B1667301) stationary phases, can also be used to resolve isomers based on subtle differences in their interactions. chromforum.org Gas chromatography (GC) can also be employed, often after derivatization, to separate volatile isomers. nih.gov

Spectroscopic Methods

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for differentiating between ortho, meta, and para isomers based on the patterns of out-of-plane C-H bending vibrations (wags) that appear in the 900-650 cm⁻¹ region of the spectrum. libretexts.orgspectroscopyonline.com The number and position of these absorption bands are characteristic of the substitution pattern on the benzene ring. spectroscopyonline.comresearchgate.net

| Substitution Pattern | C-H Wag Frequency Range (cm⁻¹) | Ring Bending Frequency (cm⁻¹) |

|---|---|---|

| ortho | 770 - 735 | Absent |

| meta | 810 - 750 | Present (near 690) |

| para | 860 - 800 | Absent |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information to distinguish isomers.

¹³C NMR: The number of signals in the aromatic region of a ¹³C NMR spectrum is determined by the molecule's symmetry. For asymmetrically disubstituted benzenes (like the isomers of this compound), the para isomer has a plane of symmetry that makes pairs of carbons equivalent, resulting in only four signals for the aromatic carbons. The ortho and meta isomers are less symmetrical and will each show six distinct signals for the six carbons of the substituted ring. libretexts.orgpearson.com

¹H NMR: The aromatic region of the ¹H NMR spectrum shows characteristic splitting patterns and coupling constants (J-values) that depend on the relative positions of the protons. researchgate.net

ortho-coupling (³J): Coupling between adjacent protons, typically 6-9 Hz.

meta-coupling (⁴J): Coupling between protons separated by one carbon, typically 1-3 Hz.

para-coupling (⁵J): Coupling between protons on opposite sides of the ring, typically 0-1 Hz. The para isomer often shows a deceptively simple pattern, sometimes appearing as two doublets, whereas the ortho and meta isomers display more complex multiplets. researchgate.net

Computational Approaches to Isomer Stability and Interconversion Dynamics

Computational chemistry provides powerful insights into the properties of isomers that can be difficult to measure experimentally. Methods like Density Functional Theory (DFT) are used to model molecular structures and predict their relative stabilities and the dynamics of their interconversion. acs.orgbeilstein-journals.org

Isomer Stability

By calculating the total electronic energy of each positional isomer (ortho, meta, and para), computational methods can predict their relative thermodynamic stabilities. nih.gov The isomer with the lowest calculated energy is predicted to be the most stable. For substituted benzenes, these calculations can account for steric hindrance and electronic effects (inductive and resonance) that influence stability. For example, DFT calculations on quaterphenyl (B1678625) isomers have successfully predicted the most stable isomer, which was consistent with experimental results. beilstein-journals.org A similar approach could determine that the para isomer of this compound is likely the most stable due to the minimization of steric repulsion between the two bulky substituents.

Interconversion Dynamics

Isomers can sometimes interconvert if given sufficient energy to overcome the activation barrier. Computational methods can map the potential energy surface for the isomerization reaction. nih.gov This involves locating the transition state structure—the highest energy point along the reaction pathway—and calculating its energy. The difference in energy between the starting isomer and the transition state is the activation energy barrier for the interconversion. beilstein-journals.org For substituted benzenes, interconversion from one positional isomer to another is typically a high-energy process that may involve intermediates like arenium ions (σ-complexes). beilstein-journals.org DFT calculations have been used to model the barriers to rotation around C-O bonds in diaryl ethers, which are structurally similar to this compound, and to investigate the dynamics of ring-expansion and inversion in related cyclic systems. nih.govbris.ac.ukresearchgate.net These computational studies help to understand whether isomers are stable and isolable under certain conditions or if they are likely to interconvert.

Exploration of 1 Iodo 4 2 Phenylethoxy Benzene in Chemical Synthesis and Advanced Materials

Role as a Building Block in Complex Molecule Synthesis

The presence of a highly reactive carbon-iodine bond makes 1-Iodo-4-(2-phenylethoxy)benzene a valuable precursor in various organic reactions. ontosight.ai This reactivity is central to its role in the construction of intricate molecular architectures.

Precursor for Advanced Organic Transformations

This compound serves as a key starting material for a variety of advanced organic transformations, particularly in cross-coupling reactions. The iodine atom acts as an excellent leaving group, facilitating reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic molecules.

For instance, similar iodo-aromatic compounds are widely used as precursors for synthesizing pharmaceuticals and agrochemicals. ontosight.ai The reactivity of the iodine atom allows for its substitution with various functional groups, enabling the construction of a diverse range of molecular structures. The general class of hypervalent iodine(III) reagents, derived from iodoarenes, are known to facilitate mild and highly selective oxidative transformations. arkat-usa.org

Research on related iodo-benzene derivatives demonstrates their utility. For example, 1-Iodo-4-[(2-methylpentyl)oxy]benzene is a key intermediate in the synthesis of novel GPR88 agonists, highlighting the role of such compounds in medicinal chemistry. nih.gov Similarly, 2-iodo-4-methoxy-1-nitrobenzene is utilized in Sonogashira couplings to produce substituted phenylacetylenes, which are precursors to complex heterocyclic structures like oxindoles. whiterose.ac.uk

Table 1: Selected Organic Transformations Involving Iodo-Aromatic Precursors

| Reaction Type | Iodo-Aromatic Precursor Example | Product Type | Reference |

| Mitsunobu Reaction | 4-Iodophenol (B32979) | 1-Iodo-4-[(2-methylpentyl)oxy]benzene | nih.gov |

| Sonogashira Coupling | 2-Iodo-4-methoxy-1-nitrobenzene | 4-Methoxy-1-nitro-2-(phenylethynyl)benzene | whiterose.ac.uk |

| N-Arylation | 2- and 3-Iodothiophenes | N-Aryl Amines | researchgate.net |

This table is generated based on reactions of similar iodo-aromatic compounds to illustrate the potential transformations of this compound.

Integration into Natural Product Synthesis Methodologies

The synthesis of natural products often involves the assembly of complex molecular frameworks from simpler, functionalized building blocks. rroij.com While direct examples of this compound in the total synthesis of a specific natural product are not prominently documented, its structural motifs and reactivity patterns are relevant to this field. The phenylethoxy group is a feature found in various natural compounds, and the iodo-benzene moiety provides a reactive handle for key bond-forming reactions.

The general strategy in natural product synthesis is to use reliable and high-yielding reactions to construct the target molecule. rroij.com The cross-coupling reactions enabled by the iodo- group on compounds like this compound are cornerstones of modern synthetic organic chemistry and are frequently employed in the synthesis of natural products and their analogues. rroij.com

Application in Polymer Chemistry and Functional Materials Development

The unique electronic and structural properties of this compound make it a candidate for the development of advanced polymers and functional materials.

Monomer or Intermediate in Polymerization Reactions

This compound is identified as an organic monomer that can be used in the development of materials for covalent organic frameworks (COFs) and other polymers. bldpharm.combldpharm.com Its bifunctional nature—the reactive iodine atom and the potential for functionalization on the phenyl rings—allows it to be incorporated into polymer chains.

Polymerization can proceed through various mechanisms, such as polycondensation reactions where the iodine is substituted in a cross-coupling reaction. For example, the palladium-catalyzed coupling of di-iodo and di-ethynyl aromatic compounds is a common method for synthesizing conjugated polymers. While not specifying the exact monomer, research into poly(phenylene ethynylene)s (PPEs) demonstrates how iodo-aromatic compounds are used to create polymers with interesting electronic properties. nih.gov

Contribution to Optoelectronic or Electronic Materials (e.g., Field Effect Transistors)

The aromatic structure of this compound suggests its potential use in optoelectronic and electronic materials. bldpharm.com The extended π-system that can be created by polymerizing or functionalizing this molecule is often associated with desirable properties for such applications.

Related compounds have been explicitly used in the development of materials for field-effect transistors (FETs). For example, 1-Iodo-4-(phenylethynyl)benzene is noted as a building block for poly(2,2'-(1-(4-(1,2-di(thiophen-2-yl)vinyl)phenyl)-2-(2,5-dioctylphenyl)ethene-1,2-diyl)dithiophene), a material with applications in FETs. nih.gov The synthesis of such materials often relies on the reactivity of the iodo-group to build up the larger conjugated system required for charge transport. nih.gov The introduction of different side chains, like the phenylethoxy group, can be used to tune the solubility, processability, and solid-state packing of these materials, which in turn affects their electronic performance.

Table 2: Properties of this compound Relevant to Materials Science

| Property | Value/Description | Reference |

| Molecular Formula | C14H13IO | bldpharm.com |

| Molecular Weight | 324.16 g/mol | bldpharm.com |

| Classification | Organic monomer, Building Block | bldpharm.combldpharm.com |

| Potential Applications | Electronic Materials, COFs | bldpharm.com |

Catalytic Applications and Ligand Design Studies

While this compound is more commonly employed as a building block rather than a catalyst itself, its derivatives have potential in the field of catalysis, particularly in ligand design. The phenylethoxy moiety can be modified to include coordinating atoms, which can then bind to a metal center to form a catalyst.

The design of ligands is crucial for controlling the reactivity and selectivity of metal-based catalysts. The rigid backbone provided by the benzene (B151609) ring and the flexible phenylethoxy chain could be used to create ligands with specific steric and electronic properties. For instance, phosphine (B1218219) ligands, which are ubiquitous in catalysis, are often synthesized from aryl halides through reactions with phosphinating agents.